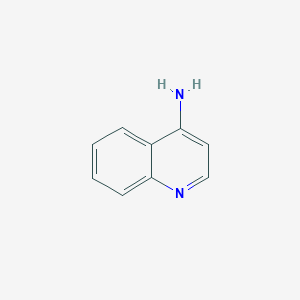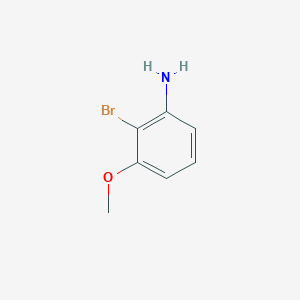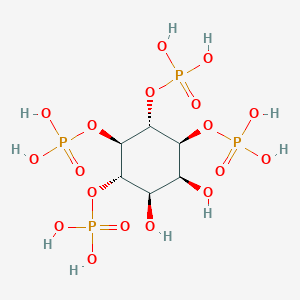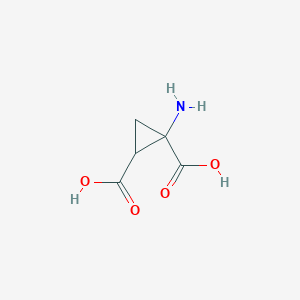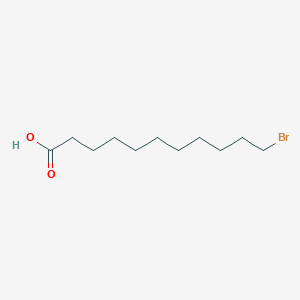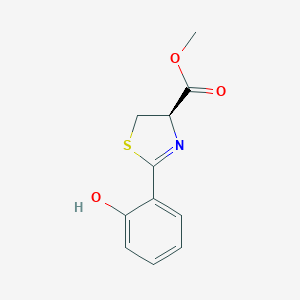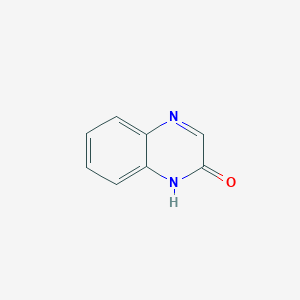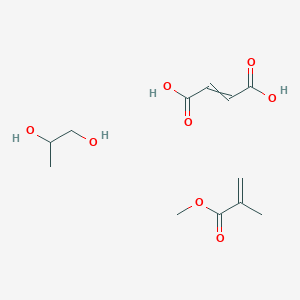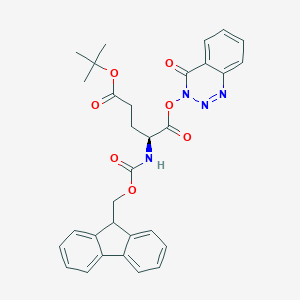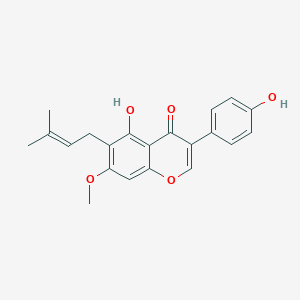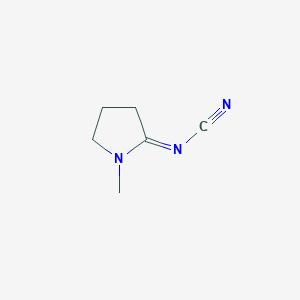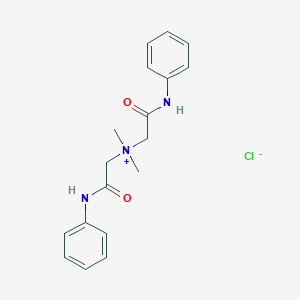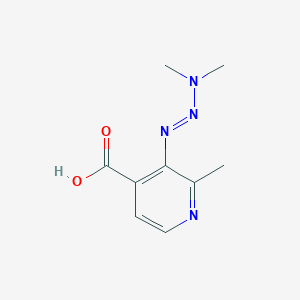
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid (DMDA-2) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. DMDA-2 is a heterocyclic compound that contains a pyridine ring and a diazenyl group, which makes it a versatile molecule with unique properties.
作用机制
The mechanism of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce the production of amyloid-beta, a protein that is believed to contribute to the development of the disease.
生化和生理效应
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is used by the body to eliminate damaged or abnormal cells. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease. In plants, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of enzymes that are involved in the synthesis of plant hormones, which can lead to changes in plant growth and development.
实验室实验的优点和局限性
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity and the need for careful handling and storage. 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid also has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid. In medicine, further research is needed to understand the mechanisms of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid and its potential use in the treatment of various diseases. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be further studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has the potential to lead to significant advances in various scientific fields.
合成方法
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-4-pyridinecarboxylic acid with dimethylamine and sodium nitrite. Another method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with nitrosyl chloride and dimethylamine. The synthesis of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid requires careful handling of the reactants and the use of appropriate solvents and conditions to obtain a high yield.
科学研究应用
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
122970-18-7 |
|---|---|
产品名称 |
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC 名称 |
3-(dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c1-6-8(11-12-13(2)3)7(9(14)15)4-5-10-6/h4-5H,1-3H3,(H,14,15) |
InChI 键 |
DVWLTFLJYRCZSO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
规范 SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
同义词 |
4-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-2-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
